Boc-L-beta-Homoglutamine
Description
Significance of Beta-Amino Acids in Peptide and Peptidomimetic Design
Beta-amino acids are structural analogs of the more common alpha-amino acids, with the key difference being that the amino group is attached to the beta-carbon, two atoms away from the carboxyl group. nih.gov This seemingly small change has profound implications for the molecules they form. When incorporated into peptides, beta-amino acids introduce unique structural and functional properties.
One of the most significant advantages is their ability to confer resistance to enzymatic degradation. wikipedia.orgacs.orgfrontiersin.org Peptides made from natural alpha-amino acids are often quickly broken down by proteases in the body, limiting their therapeutic potential. The altered backbone of peptides containing beta-amino acids (β-peptides) makes them poor substrates for these enzymes, thereby increasing their stability and bioavailability. wikipedia.orgbionity.com
Furthermore, the longer backbone of β-peptides allows them to fold into stable, predictable secondary structures, such as various types of helices (8-helix, 10-helix, 12-helix, and 14-helix) that are distinct from those formed by alpha-peptides. wikipedia.orgbionity.com This structural diversity, combined with increased stability, makes beta-amino acids highly valuable in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov These peptidomimetics have applications as receptor agonists and antagonists, antimicrobial agents, and inhibitors of protein-protein interactions. nih.govacs.org
Table 1: Comparison of α-Amino Acids and β-Amino Acids
| Feature | α-Amino Acids | β-Amino Acids |
| Structure | Amino group on the α-carbon (C2) | Amino group on the β-carbon (C3) |
| Backbone Length | Shorter | Longer (one additional carbon) nih.gov |
| Natural Abundance | 20 common proteinogenic examples | Rare in nature (e.g., β-alanine) wikipedia.org |
| Proteolytic Stability | Susceptible to degradation | Generally resistant to degradation wikipedia.orgacs.org |
| Secondary Structures | α-helices, β-sheets | 10-helices, 12-helices, 14-helices, etc. bionity.com |
Historical Context of Boc-Protected Amino Acid Derivatives in Organic Synthesis
The development of protecting groups was a watershed moment in organic chemistry, particularly for peptide synthesis. Before the 1950s and 60s, creating peptides in the lab was a complex, low-yield process. The challenge lay in selectively forming a peptide bond between the carboxyl group of one amino acid and the amino group of another without unintended side reactions.
The introduction of the tert-butoxycarbonyl (Boc) protecting group in the mid-20th century was a major breakthrough. numberanalytics.comwikipedia.org First described for peptide synthesis in the early 1960s, the Boc group could be easily attached to the nitrogen atom of an amino acid, effectively "masking" its reactivity. numberanalytics.compeptide.com This allowed for controlled, stepwise addition of amino acids to a growing peptide chain.
A key feature of the Boc group is its acid lability. It remains stable under many reaction conditions but can be cleanly removed with a moderate acid like trifluoroacetic acid (TFA). wikipedia.orgnih.gov This characteristic became the foundation of the Boc/Bzl protection strategy developed by Bruce Merrifield for Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique that automated and simplified peptide construction and for which he was awarded the Nobel Prize in Chemistry. peptide.comnih.gov In this strategy, the temporary Boc group is removed at each step, while more robust, benzyl-based (Bzl) protecting groups on the amino acid side chains remain intact until the final cleavage step with a strong acid like hydrogen fluoride (B91410) (HF). wikipedia.orgnih.gov Although the Fmoc/tBu strategy has become more common for routine synthesis, Boc chemistry remains indispensable for creating complex or base-sensitive peptides. wikipedia.orgproteogenix.science
Overview of Boc-L-beta-Homoglutamine as a Chiral Building Block
This compound emerges at the intersection of beta-amino acid chemistry and Boc-protection strategy. It is a specialized reagent used in synthetic chemistry. As a "chiral building block," it provides a pre-made, enantiomerically pure component that chemists can incorporate into larger, more complex molecules. chiroblock.com The "L" designation and the inherent chirality of the beta-homoglutamine structure mean that its three-dimensional orientation is fixed, which is crucial for creating molecules with specific biological activities.
The compound combines the key features discussed previously:
Beta-amino acid backbone : It can be used to create peptides with enhanced stability and unique conformations. chiroblock.com
Glutamine side chain : It retains the functional side chain of glutamine, which can participate in specific molecular interactions, such as hydrogen bonding.
Boc-protecting group : This allows for its seamless integration into established synthetic workflows, particularly in peptide synthesis, by controlling the reactivity of its amino group. numberanalytics.com
Researchers utilize derivatives of this compound in the synthesis of novel peptides and peptidomimetics. chemimpex.com Its structure is explored in the development of drug candidates and for understanding complex biological processes. chemimpex.comguidechem.com For example, a related derivative, L-beta-Homoglutamic acid, has been studied for its potential role in synthesizing peptides and its neuroprotective properties. guidechem.com The use of such chiral building blocks is essential for developing stereochemically pure compounds, which is a critical requirement in modern pharmaceutical development. chiroblock.comuni-regensburg.de
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUHTFNYHSOVRQ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375930 | |
| Record name | Boc-L-beta-Homoglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336182-06-0 | |
| Record name | Boc-L-beta-Homoglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of Boc-L-beta-Homoglutamine and its Precursors
The construction of the this compound molecule hinges on the precise stereochemical control during the formation of its β-amino acid core. Various synthetic routes have been developed to access its precursors, ensuring high optical purity, which is critical for its applications in peptide synthesis and medicinal chemistry.
Optically active β-amino acid N-carboxyanhydrides (β-NCAs) are crucial monomers for the ring-opening polymerization to produce poly(β-peptides), which are peptidomimetics with stable secondary structures. illinois.edufigshare.com A general and effective methodology for synthesizing these optically pure β-NCAs involves the cyclization of N-protected β-amino acids, such as Nβ-Boc or Nβ-Cbz derivatives, using phosphorus tribromide (PBr₃). nih.gov
This approach has successfully been applied to a variety of β-amino acid starting materials, which are often prepared through methods like the Arndt-Eistert homologation of α-amino acids. illinois.edu The cyclization with PBr₃ converts the N-protected β-amino acid into the corresponding β-NCA, with optical purities generally exceeding 98% enantiomeric excess. illinois.edu The resulting β-NCAs can then be polymerized to yield optically active poly(β-peptides) that adopt stable, chiral conformations in solution. nih.gov For instance, the polymerization of L-β-homophenylalanine-N-carboxyanhydride has been shown to produce helical oligo(L-β-homophenylalanine). nih.gov
| Starting Material (N-Protected β-Amino Acid) | Cyclization Reagent | Product | Typical Yield | Ref |
| Nβ-Boc β-amino acids | PBr₃ | β-NCA | Good | illinois.edu |
| Nβ-Cbz β-amino acids | PBr₃ | β-NCA | Good | nih.gov |
| Nβ-Boc β-amino acids | Oxalyl bromide | β-NCA | Effective | illinois.edu |
This interactive table summarizes common reagents for the synthesis of β-NCAs.
While specific dehydrogenative tailoring strategies for the direct synthesis of L-homoglutamic acid derivatives are not extensively documented in the provided research, this approach represents a modern frontier in organic synthesis. Dehydrogenative methods, often involving C-H bond activation, aim to form new chemical bonds by removing hydrogen atoms, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. In the context of non-canonical amino acid synthesis, such a strategy could theoretically be envisioned for the late-stage functionalization of a suitable precursor to introduce unsaturation or to form carbon-carbon or carbon-heteroatom bonds, thereby tailoring the final structure. The development of such methods for complex molecules like L-homoglutamic acid derivatives remains an area of ongoing research interest.
Asymmetric synthesis is paramount for producing enantiomerically pure compounds like L-beta-Homoglutamine. A cornerstone of this field is the use of chiral auxiliaries: optically active compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. ddugu.ac.in After the desired chiral center is created, the auxiliary is removed. du.ac.in
This strategy is highly effective for establishing stereocenters, such as the one in beta-homoglutamic acid. For example, chiral auxiliaries like Evans' oxazolidinones can be attached to a prochiral substrate. nih.gov The steric bulk of the auxiliary then shields one face of the molecule, forcing an incoming reagent (e.g., an electrophile in an alkylation reaction) to attack from the less hindered face, thus creating the new stereocenter with high diastereoselectivity. uvic.ca The auxiliary can then be cleaved to reveal the chiral product. This principle is broadly applicable to the synthesis of various β-amino acids, where controlling the stereochemistry at the β-carbon is essential. amanote.comrsc.orgnih.gov
| Chiral Auxiliary Type | Key Application | Stereochemical Control | Ref |
| Evans' Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | High diastereoselectivity | nih.gov |
| Corey's Chiral Auxiliaries | Asymmetric Diel-Alder, Aldol Reactions | High enantioselectivity | nih.gov |
| Enders' Auxiliaries (SAMP/RAMP) | Asymmetric Alkylation of Hydrazones | High enantioselectivity | nih.gov |
This interactive table highlights prominent chiral auxiliaries used in asymmetric synthesis.
Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to mask a reactive functional group while transformations are carried out elsewhere in the molecule. The choice of protecting group is critical, and sometimes it is necessary to convert one protecting group to another (interconversion) to suit different reaction conditions.
The 9-phenyl-9-fluorenyl (Pf) group is a particularly bulky N-protecting group valued for its exceptional ability to prevent racemization at the α-carbon of amino acid derivatives during reactions that involve enolization. nih.govresearchgate.net However, its removal requires specific conditions. In a synthetic sequence, an N-Pf protected amino acid derivative might be used to ensure stereochemical integrity during a key C-C bond-forming step. Subsequently, it may be necessary to switch to the more common tert-butoxycarbonyl (Boc) group for compatibility with standard peptide synthesis protocols.
The interconversion would proceed in two stages:
Cleavage of the Pf group: The Pf group can be removed under conditions such as catalytic hydrogenation (e.g., using H₂ with a Pd catalyst) or treatment with mild acid in the presence of a scavenger like triethylsilane. researchgate.net
Introduction of the Boc group: Following the deprotection of the amine, the Boc group is readily installed by reacting the free amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This two-step sequence allows for the strategic use of the Pf group's unique properties while finishing with the versatile and widely used Boc group. nih.gov
The Curtius rearrangement is a powerful and versatile reaction for converting a carboxylic acid into a primary amine with the loss of one carbon atom. organic-chemistry.org The reaction proceeds through an acyl azide (B81097) intermediate, which thermally rearranges to an isocyanate, followed by hydrolysis or reaction with an alcohol to yield an amine or carbamate (B1207046), respectively. nih.gov This methodology is highly effective for the synthesis of β-amino acids from substituted succinic acid precursors. rsc.org
A general synthetic route employing this strategy involves:
Starting with a differentially protected succinic acid derivative.
Performing a regio- and stereocontrolled alkylation on the carbon α to one of the carbonyl groups to introduce the desired side chain.
Selectively deprotecting one of the carboxylic acid groups.
Subjecting the free carboxylic acid to the Curtius rearrangement. This typically involves converting the acid to an acyl azide (e.g., using diphenylphosphoryl azide, DPPA), which then rearranges upon heating in the presence of an alcohol (like tert-butanol) to directly furnish the N-Boc protected β-amino acid derivative. rsc.orgbeilstein-journals.org
This sequence allows for the retention of stereochemistry and is a reliable method for accessing N-protected β-amino acids. rsc.org
| Step | Description | Key Reagents | Intermediate/Product | Ref |
| 1 | Alkylation | LDA, Alkyl Halide | Alkylated succinic acid derivative | rsc.org |
| 2 | Selective Deprotection | Specific hydrolysis conditions | Mono-acid derivative | rsc.org |
| 3 | Curtius Rearrangement | DPPA, t-BuOH, Heat | Isocyanate / N-Boc-β-amino acid | nih.gov |
This interactive table outlines the key stages of a Curtius rearrangement-based synthesis for β-amino acids.
Derivatization Strategies for this compound
This compound possesses three primary functional groups that can be targeted for chemical modification: the N-terminal Boc-protected amine, the C-terminal carboxylic acid, and the side-chain primary amide. Derivatization strategies typically exploit the differential reactivity of these groups.
The most accessible functional group for derivatization is the free carboxylic acid. It can readily undergo standard transformations:
Esterification: Reaction with an alcohol under acidic conditions or using coupling agents to form various esters.
Amidation (Peptide Coupling): Coupling with a primary or secondary amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form a new amide bond, thereby extending a peptide chain from the C-terminus.
The Boc-protecting group is stable under many conditions but can be selectively removed with mild acid, such as trifluoroacetic acid (TFA). Once the free amine is exposed, it can be derivatized through:
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
N-Alkylation: Reaction with alkyl halides, often via reductive amination.
The side-chain amide of the homoglutamine moiety is the least reactive of the three functional groups. However, it can be modified under more forcing conditions, for example, through dehydration to form a nitrile or hydrolysis to the corresponding carboxylic acid, although this would require careful selection of reagents to avoid cleaving other sensitive groups in the molecule. For analytical purposes, derivatization of the entire molecule, often by silylation of the polar N-H and O-H groups with reagents like MTBSTFA, can be performed to increase volatility for analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com
Selective Chemical Modifications of the Glutamine Side Chain
The side chain of this compound, which contains a primary amide, offers another site for selective chemical modifications. These modifications can be used to introduce new functionalities or to create derivatives with altered biological activities.
One significant transformation of the side-chain amide is its dehydration to a nitrile. This reaction can be achieved using various dehydrating agents. For instance, reagents like phosphorus oxychloride (POCl3) or trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base can efficiently convert the primary amide to the corresponding nitrile. This transformation is valuable for creating amino acid derivatives with unique structural and electronic properties.
| Starting Functional Group | Reagents | Resulting Functional Group | Significance of Modification |
| Primary Amide (Side Chain) | POCl3, Base or TFAA, Base | Nitrile | Introduction of a cyano group, altering electronic properties and potential for further chemical transformations. |
Another potential modification of the side chain is its intramolecular cyclization to form a lactam. While specific examples for this compound are not extensively detailed in readily available literature, the general principle involves the activation of the side-chain amide or the carboxylic acid, followed by an intramolecular nucleophilic attack. The formation of a lactam ring can significantly alter the conformation and biological activity of the molecule. The feasibility and regioselectivity of such a cyclization would depend on the reaction conditions and the specific activating agents used.
It is important to note that when performing modifications on the side chain, the Boc protecting group on the β-amino group must remain intact to ensure the stereochemical integrity and desired reactivity of the amino acid in subsequent synthetic steps. The choice of reagents and reaction conditions is therefore critical to achieve selective modification of the glutamine side chain without affecting other functional groups in the molecule.
Applications in Peptide and Peptidomimetic Chemistry
Role of Boc-L-beta-Homoglutamine as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. In this method, a peptide chain is assembled sequentially while one end is anchored to an insoluble solid support. peptide.com this compound, with its N-α-terminus protected by a tert-butoxycarbonyl (Boc) group, is well-suited for this process. The Boc group acts as a temporary protecting group, preventing unwanted reactions at the amino group while the carboxyl group of the next amino acid is coupled. seplite.com This protection is crucial for the stepwise and controlled elongation of the peptide chain.
The tert-butoxycarbonyl (Boc) protecting group plays a significant role in modifying the physicochemical properties of amino acids and the peptides they form. The Boc group can enhance the solubility and stability of the growing peptide chain during synthesis. By temporarily masking the polar amino group, the Boc protection can help overcome aggregation issues that sometimes occur with hydrophobic peptides. peptide.com The improved solubility facilitates more efficient coupling reactions and purification steps. Furthermore, Boc-protected amino acids are generally stable and can be stored for extended periods without decomposition.
A key advantage of the Boc-SPPS strategy is its compatibility with a wide array of peptide coupling reagents. These reagents activate the carboxylic acid group of the incoming amino acid to facilitate the formation of a peptide bond with the free amino group of the resin-bound peptide chain. creative-peptides.com this compound can be effectively coupled using various classes of reagents, ensuring high efficiency in peptide bond formation.
Common coupling reagents are categorized into several families, including carbodiimides, phosphonium salts, and aminium/uronium salts. The choice of reagent can be critical for overcoming challenges such as sterically hindered couplings or preventing side reactions. sigmaaldrich.combachem.com
Table 1: Common Peptide Coupling Reagents Compatible with Boc-SPPS
| Reagent Class | Abbreviation | Full Name | Notes |
|---|---|---|---|
| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | One of the original coupling reagents, though its byproduct (DCU) can be difficult to remove. bachem.comuniurb.it |
| Carbodiimides | DIC | N,N'-Diisopropylcarbodiimide | A popular alternative to DCC where the byproduct is soluble in common washing solvents. peptide.com |
| Phosphonium Salts | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Highly efficient with minimal racemization, but produces the carcinogenic byproduct HMPA. bachem.compeptide.com |
| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A safer and effective alternative to BOP. bachem.com |
| Aminium/Uronium Salts | HBTU | O-(Benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A widely used reagent known for high coupling efficiency and rapid reaction times. peptide.comcreative-peptides.compeptide.com |
| Aminium/Uronium Salts | HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly effective, especially for difficult couplings, due to the formation of more reactive OAt esters. peptide.comsigmaaldrich.com |
The incorporation of β-amino acids like L-beta-Homoglutamine is a key strategy in the design of peptidomimetics and novel therapeutic agents. myskinrecipes.comacs.org These modified peptides often exhibit enhanced properties compared to their natural α-peptide counterparts. Because β-peptides have an extra carbon atom in their backbone, they often adopt unique secondary structures and are more resistant to enzymatic degradation by proteases. pitt.eduethz.ch
Bioactive peptides are sequences that can elicit a physiological response in the body, with applications including antihypertensive, antimicrobial, and antioxidant activities. mdpi.comnih.gov By introducing this compound into the sequence of a known bioactive peptide, researchers can alter its structure, stability, and function. myskinrecipes.compeptide.com This modification can lead to peptides with improved biological half-life, increased potency, or enhanced selectivity for their target. peptide.com
Design and Synthesis of Beta-Peptides and Oligomers Containing this compound
The design of peptides containing β-amino acids is a field of growing interest, as these molecules can form stable, predictable secondary structures, such as helices and sheets. ethz.chnih.gov The synthesis of oligomers composed entirely or partially of β-amino acids allows for the creation of novel molecular scaffolds with diverse potential applications.
The conformation of a peptide is critical to its biological function. Research into polymers made exclusively from β-amino acids, known as poly(β-peptides), has provided insight into the structural preferences of these molecules. A study on the synthesis and conformational analysis of optically active poly(β-peptides) revealed that polymers of β-homoglutamate exhibit interesting structural behavior. acs.org
Table 2: Research Findings on Poly(β-L-homoglutamate) Conformation
| Polymer | Condition | Observed Conformation | Reference |
|---|---|---|---|
| Poly(β-L-homoglutamate) | Aqueous Solution | Displays pH-dependent conformational transitions. | acs.org |
| Poly(Nξ-carbobenzyloxy-β-L-homolysine) | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Adopts a helical conformation. | acs.org |
Chirality, or the "handedness" of a molecule, is a fundamental property of amino acids that profoundly influences peptide and protein structure. youtube.com In natural proteins, nearly all amino acids are in the "L" configuration. The introduction of a β-amino acid with a specific chirality (L or D) can have a significant and predictable impact on the resulting peptide's conformation.
Altering the chirality of a single amino acid within a peptide sequence can disrupt or modify its secondary structure, such as a β-sheet or helix. nih.gov In the context of β-peptides, the stereochemistry of the constituent amino acids is a critical design element. For example, studies on β-hairpin peptides have shown that when the chirality of an incorporated residue is mismatched with the stereochemistry of the rest of the peptide backbone, it can lead to a significant destabilization of the folded structure. rsc.org Conversely, a strategic choice of chirality can be used to stabilize specific folds. rsc.orgnih.gov The interplay between side-chain characteristics and the chirality at the β-carbon atom influences the formation and stability of helical structures in β-peptides. nih.gov
Development of Peptidomimetics Utilizing this compound Scaffolds
The incorporation of non-proteinogenic amino acids, such as β-amino acids, into peptide sequences is a well-established strategy for the development of peptidomimetics with enhanced proteolytic stability and unique conformational properties. This compound, with its extended backbone and functionalized side chain, represents a potentially valuable building block in this endeavor. However, a comprehensive review of the scientific literature reveals a notable scarcity of detailed research specifically focused on the development and characterization of peptidomimetic scaffolds derived from this particular compound.
The conformational behavior of β-peptides is a subject of significant interest, as they are known to adopt stable secondary structures, including helices and turns, which can mimic the bioactive conformations of natural peptides. The side chain of L-beta-homoglutamine, with its amide group, could potentially participate in intramolecular hydrogen bonding, further influencing the conformational preferences of the resulting peptidomimetic. However, without specific studies, such as Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) spectroscopy, on peptides containing this residue, any discussion of their structural properties remains speculative.
Detailed research findings, including data on the specific peptidomimetic scaffolds synthesized, their biological activities, or their structural features, are not present in the current body of scientific literature. Consequently, the generation of data tables illustrating such findings is not feasible at this time.
Future research in this area would be necessary to fully elucidate the potential of this compound as a scaffold for the development of novel peptidomimetics. Such studies would need to focus on the synthesis of a variety of peptides incorporating this residue, followed by thorough structural and functional characterization.
Applications in Drug Discovery and Medicinal Chemistry
Design and Synthesis of Drug Candidates Incorporating Boc-L-beta-Homoglutamine
This compound serves as a fundamental component in the synthesis of new drug candidates. The "Boc" (tert-butyloxycarbonyl) protecting group provides stability and facilitates controlled, selective reactions, which is essential for the efficient assembly of complex pharmaceutical compounds. chemimpex.com
The unique structure of this compound is leveraged by researchers to design molecules with improved efficacy and fewer side effects. chemimpex.com By incorporating this compound into peptides and other molecules, scientists can create drug candidates that are directed at specific biological pathways. chemimpex.com This targeted approach is a cornerstone of modern drug design, aiming to maximize the therapeutic effect on diseased cells while minimizing impact on healthy tissues. The ability to use this compound as a building block allows for the rational design of molecules intended to interact with specific biological targets, a key strategy in developing precision medicine.
Below is an interactive table outlining strategies for targeted therapies.
| Strategy | Description | Relevance of this compound |
| Peptide-Based Therapeutics | Designing peptides that mimic natural ligands to interact with specific cellular receptors or enzymes. | Serves as a non-natural amino acid building block to create peptides with enhanced stability and novel functions. |
| Bioconjugation | Linking the therapeutic agent to a biomolecule (like an antibody) that specifically targets diseased cells or tissues. | Can be used as a linker or part of the payload, facilitating the targeted delivery of the therapeutic agent. chemimpex.com |
| Rational Drug Design | Using the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and specificity. | Provides a versatile scaffold that can be chemically modified to optimize binding interactions with the target protein. |
For a drug to be effective, it must often cross cellular membranes to reach its target inside the cell. The physicochemical properties of a molecule, particularly its lipophilicity (ability to dissolve in fats and lipids), are critical for this process. The structure of this compound can be modified to enhance this property. For instance, converting its carboxylic acid group to a benzyl (B1604629) ester increases its lipophilicity, which can improve its ability to permeate cell membranes. chemimpex.com This modulation of membrane permeability is a crucial step in drug formulation and development, ensuring that the active compound can reach its site of action within the body. chemimpex.com
Inhibition of Key Therapeutic Targets
Beyond its role as a structural component, derivatives of homoglutamine are central to the strategy of inhibiting specific enzymes involved in disease. One of the most significant targets in this context is Glutaminyl Cyclase.
Glutaminyl Cyclase (QC) is an enzyme that has become a major target for drug discovery, particularly for Alzheimer's disease. nih.govnih.gov This enzyme is responsible for a specific chemical modification of proteins and peptides, a process that can have significant pathological consequences. nih.govdergipark.org.tr QC is a zinc-dependent enzyme that catalyzes the conversion of N-terminal glutamine or glutamate (B1630785) residues on peptides into a more stable, cyclic structure called pyroglutamate (B8496135) (pGlu). dergipark.org.trcore.ac.uk
The key function of Glutaminyl Cyclase is to catalyze the intramolecular cyclization of N-terminal glutaminyl residues. dergipark.org.tr This reaction involves the removal of ammonia (B1221849) (from glutamine) or water (from glutamate) to form a five-membered lactam ring, known as pyroglutamate. dergipark.org.tr This post-translational modification is a crucial step in the maturation of various hormones and neuropeptides. However, this same enzymatic activity is implicated in the pathology of Alzheimer's disease, where it acts on the N-terminus of amyloid-β peptides. tandfonline.commdpi.com The resulting pyroglutamate-modified amyloid-β is significantly more toxic and prone to aggregation. tandfonline.comnih.gov
Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) peptides in the brain, which form toxic plaques. nih.gov A particularly pathogenic form of this peptide is one that has been modified by Glutaminyl Cyclase to form pyroglutamate-Aβ (pGlu-Aβ or AβpE3). tandfonline.comresearchgate.net This modified version of Aβ is considered a key player in the progression of Alzheimer's disease for several reasons:
Increased Aggregation: pGlu-Aβ is more hydrophobic and aggregates much more rapidly than unmodified Aβ, acting as a "seed" for the formation of toxic oligomers and plaques. mdpi.comtandfonline.com
Enhanced Neurotoxicity: Studies have shown that pGlu-Aβ is more toxic to nerve cells than other forms of the Aβ peptide. nih.govnih.gov
Resistance to Degradation: The pyroglutamate structure makes the peptide more stable and resistant to being broken down by enzymes, leading to its accumulation in the brain. mdpi.com
Given the pivotal role of QC in producing this toxic pGlu-Aβ, the development of QC inhibitors has emerged as a promising therapeutic strategy for Alzheimer's disease. nih.govnih.govacs.org By blocking the activity of this enzyme, it is possible to prevent the formation of pGlu-Aβ, thereby reducing the formation of toxic plaques and potentially slowing the progression of the disease. tandfonline.commdpi.com Several potent QC inhibitors have been developed and have shown promising results in preclinical and clinical studies, reducing brain pGlu-Aβ levels and restoring cognitive function in animal models. acs.orgnih.gov
The table below presents examples of Glutaminyl Cyclase inhibitors and their reported potencies.
| Inhibitor | Potency (IC50 or Ki) | Significance | Reference |
| PQ912 (Varoglutamstat) | Ki = 20-65 nM | A competitive inhibitor that has been tested in Phase 2 clinical trials for Alzheimer's disease. nih.gov | nih.gov |
| Compound 8 | IC50 = 4.5 nM | Showed significant reduction of pGlu-Aβ42 levels in the brains of APP/PS1 mice. nih.gov | nih.gov |
| Compound 212 | Not specified | Demonstrated ability to penetrate the blood-brain barrier and reduce brain levels of AβN3pE−42 in animal models. acs.org | acs.org |
| Compound 227 | Not specified | Showed promising in vivo efficacy, reducing both pyroform Aβ and total Aβ in an AD animal model. nih.gov | nih.gov |
Signal Transducer and Activator of Transcription 3 (Stat3) Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that has been identified as a hub for multiple oncogenic pathways. nih.gov In normal cells, the activation of STAT3 by phosphorylation is a transient process. mdpi.com However, in a significant percentage of human cancers, STAT3 is persistently and aberrantly activated, driving the expression of genes that promote uncontrolled cell proliferation, survival, and chemoresistance. nih.govmdpi.com This constitutive activation makes STAT3 an attractive target for the development of novel cancer therapies. nih.govsioc-journal.cn The inhibition of STAT3 signaling has been shown to arrest cell growth and induce apoptosis in tumor cells. nih.gov STAT3's function is linked to its dimerization through a reciprocal phosphotyrosine-SH2 domain interaction, which allows it to translocate to the nucleus and initiate gene transcription. nih.govnih.gov Therefore, disrupting this dimerization is a key strategy for STAT3 inhibition.
The SH2 domain of STAT3 contains a binding pocket for glutamine residues of its peptide ligands. Understanding the interactions within this pocket is crucial for designing potent and specific inhibitors. To this end, various glutamine analogues, including homoglutamine derivatives, have been synthesized and studied to probe the structural and chemical requirements for high-affinity binding. nih.gov
Research has shown that a non-constrained, linear side chain is essential for effective binding within this pocket. nih.gov The carboxamide group of the glutamine side chain is also critical, as it is believed to participate in key hydrogen bonding interactions within the tight pocket on the surface of the STAT3 SH2 domain. nih.gov Studies where the glutamine residue was removed or replaced with a simpler amino acid like alanine (B10760859) resulted in a significant reduction in binding affinity, underscoring the importance of the side chain for the interaction. nih.gov These findings confirm that glutamine analogues can serve as effective tools to map the binding site and guide the development of non-peptide inhibitors that mimic these crucial interactions. nih.gov
Structure-affinity relationship (SAR) studies have provided detailed insights into how modifications to glutamine mimics affect their binding affinity to the STAT3 SH2 domain. By systematically altering the structure of peptide inhibitors and replacing glutamine with various analogues, researchers have quantified the impact of these changes on inhibitory potency, often measured by the half-maximal inhibitory concentration (IC50).
For example, substituting the glutamine-benzylamide (Gln-NHBn) moiety in a peptide with 4-amino-butanoic acid (Aba) derivatives revealed specific structural requirements. The introduction of a methyl group at the C(4) position of Aba was found to produce a highly potent inhibitor, increasing the affinity fivefold compared to the unsubstituted Aba analogue. nih.gov The stereochemistry at this position is also crucial, with the (R)-enantiomer of 4-methyl Aba resulting in significantly higher affinity than the (S)-enantiomer. nih.gov Further modifications, such as replacing the C-terminal benzylamide with a benzyloxyethyl group, also yielded very high-affinity peptidomimetic inhibitors. nih.gov These studies demonstrate that while the core structure of glutamine is important, strategic modifications can enhance binding affinity, leading to the development of more potent STAT3 inhibitors. nih.gov
| Compound Modification | Relative Binding Affinity (IC50) | Key Finding |
|---|---|---|
| Baseline Peptide (with Gln-NHBn) | Potent | Serves as a reference for high-affinity binding. nih.gov |
| Replacement with (R)-4-methyl Aba | Equipotent to baseline | A methyl group at C(4) can effectively mimic the Gln side chain. nih.gov |
| Replacement with (S)-4-methyl Aba | Lower affinity | Demonstrates the stereochemical importance at the C(4) position. nih.gov |
| Replacement with γ-(2-benzyloxyethyl) Aba | Equipotent to baseline | Shows that non-peptide analogues can effectively substitute for glutamine. nih.gov |
| Removal of Gln side chain (replaced with Ala) | Reduced affinity | Highlights the critical role of the side chain in binding. nih.gov |
Kinesin Spindle Protein (KSP) Inhibition (related to Boc-L-beta-homoasparagine derivatives)
While not directly involving this compound, the structurally related compound Boc-L-beta-homoasparagine is utilized in the synthesis of inhibitors targeting the Kinesin Spindle Protein (KSP). as-1.co.jpchemdad.com KSP, also known as Eg5, is a motor protein essential for the proper separation of spindle poles during mitosis. nih.govresearchgate.net As its function is exclusive to dividing cells, KSP has emerged as an attractive target for developing novel anticancer agents that may have fewer side effects than traditional antimitotics that target tubulin. researchgate.netmdpi.com Inhibition of KSP leads to the formation of characteristic monoastral spindles, which triggers mitotic arrest and subsequent cell death. researchgate.netmdpi.com Small molecule inhibitors of KSP have demonstrated significant potential as antimitotic agents in preclinical models. nih.govnih.gov
Combinatorial Library Synthesis and High-Throughput Screening
The discovery of new drug leads has been revolutionized by the integration of combinatorial chemistry and high-throughput screening (HTS). researchgate.netnih.gov Combinatorial chemistry is a strategy that allows for the rapid synthesis of a large number of diverse but structurally related compounds, known as a chemical library. researchgate.netnih.gov This approach accelerates the exploration of chemical space, which is the vast collection of all possible small-molecule compounds. frontiersin.org Once generated, these libraries are evaluated using HTS, which employs automated robotics to rapidly test thousands of compounds for activity against a specific biological target. nih.govnih.gov This combination of large-scale synthesis and rapid screening significantly shortens the timeline for identifying promising new therapeutic agents. researchgate.net
Multicomponent reactions (MCRs) are powerful tools in combinatorial chemistry because they allow for the combination of three or more starting materials in a single step to form a complex product. frontiersin.orgnih.gov The Ugi four-component reaction (U-4CR) is a prominent example, reacting an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like product. nih.govbeilstein-journals.org
A key advantage of the Ugi reaction is its modularity, which enables the creation of vast and diverse compound libraries by simply varying each of the four starting components. nih.gov N-Boc protected beta-amino acids, such as this compound, can be used as the carboxylic acid component in these reactions. beilstein-journals.org By incorporating this building block, researchers can efficiently generate libraries of complex peptidomimetics. researchgate.net This strategy is highly effective for exploring the chemical space around a particular scaffold, facilitating the rapid generation of new molecules for biological screening. frontiersin.orgrug.nl
The products generated from combinatorial methods like the Ugi reaction are ideally suited for modern, automated drug discovery pipelines. The ability to systematically generate large libraries of compounds allows for their integration into HTS platforms where they can be screened against various biological targets. nih.gov The data generated from these screens—identifying which compounds are active ("hits")—is then stored and analyzed computationally. researchgate.net This automated process of synthesis, screening, and data analysis creates a powerful engine for drug discovery. By providing a versatile building block for creating chemical diversity, compounds like this compound contribute to the front end of this pipeline, feeding the system with novel structures necessary for identifying the next generation of therapeutic agents.
Role in Genetic Code Expansion and Protein Engineering
Applications in Investigating Protein Structure and Dynamics
The ability to incorporate ncAAs site-specifically offers a powerful method for probing the relationship between protein structure, dynamics, and function. plos.org Introducing an amino acid with a slightly altered side chain, such as L-Homoglutamine, can create subtle perturbations that reveal insights into a protein's architecture and conformational flexibility. While ncAAs with more complex functionalities (e.g., fluorescent probes or photo-crosslinkers) are more commonly used for dynamic studies, the principle of structural perturbation remains a key application. plos.orgdtic.mil
Protein engineering aims to create proteins with new or enhanced functions for applications in medicine, industry, and research. the-scientist.combepls.com The incorporation of ncAAs is a cornerstone of this field, allowing for modifications that are not possible with the 20 canonical amino acids. nih.gov Inserting L-Homoglutamine, which extends the side chain of glutamine, can alter a protein's properties in several ways:
Altering Active Site Geometry: In an enzyme's active site, the precise positioning of amino acid side chains is critical for catalysis. A slight change in the length of a key residue could enhance or diminish enzymatic activity, providing insights into its mechanism.
Modifying Stability: The network of hydrogen bonds and other non-covalent interactions within a protein determines its stability. The longer side chain of L-Homoglutamine could form new interactions or disrupt existing ones, thereby altering the protein's thermal or chemical stability.
Changing Substrate Specificity: By subtly reshaping the binding pocket of an enzyme or receptor, the incorporation of L-Homoglutamine could change its specificity for substrates or ligands. johronline.com
While L-Homoglutamine's primary role has been in methodology development, its use exemplifies how minor structural changes can be leveraged to fine-tune protein function.
Understanding the complex network of protein-protein interactions (PPIs) is fundamental to cell biology. nih.gov Site-specifically incorporated ncAAs have become invaluable tools for mapping these interaction networks. researchgate.net While L-Homoglutamine itself is not a reactive probe, its incorporation can be used to investigate PPIs in two main ways:
Disruption of Interfaces: If a glutamine residue is critical for a specific interaction, replacing it with L-Homoglutamine could disrupt the binding by altering the side chain's length and flexibility. Observing a loss of interaction upon this substitution would confirm the importance of that specific residue in the binding interface.
Introduction of a Unique Chemical Handle: Although not an intrinsic property of L-Homoglutamine, the orthogonal synthetase developed for it could, in principle, be further engineered to accept a homoglutamine analog containing a bio-orthogonal handle (e.g., an azide (B81097) or alkyne). This would allow for the attachment of probes for fluorescence resonance energy transfer (FRET) or other advanced techniques to study PPIs in vitro and in vivo. youtube.com Recent research has also highlighted how the strategic placement of glutamine residues can stabilize helical structures involved in PPIs, suggesting that analogs like L-Homoglutamine could be used to modulate these interactions. sciencedaily.com
Development of Biopharmaceuticals and Modified Biological Systems
The production of biopharmaceuticals, such as therapeutic proteins and antibodies, often relies on genetically modified organisms. nih.gov The ability to incorporate ncAAs opens up new avenues for creating "bio-better" therapeutics with improved properties, such as longer half-life, enhanced stability, or novel functionalities. nih.gov
The pioneering work involving L-Homoglutamine contributed to the foundation of synthetic biology by demonstrating that the genetic code is not fixed and can be expanded. nih.gov This has profound implications for the development of novel biological systems. For instance, organisms could be engineered to produce proteins containing multiple different ncAAs, leading to the creation of smart biomaterials, new enzymatic pathways, or therapeutic proteins with precisely controlled characteristics. bepls.com The ability to use quadruplet codons, first demonstrated with L-Homoglutamine, is particularly important for this goal, as it provides a larger set of orthogonal codons that can be assigned to different ncAAs within a single system.
Production of Recombinant Proteins with Enhanced Properties
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, a technique known as genetic code expansion, has emerged as a powerful tool in protein engineering. This methodology allows for the introduction of novel chemical functionalities, enabling the production of recombinant proteins with tailored and enhanced properties. Boc-L-beta-Homoglutamine, as a derivative of the natural amino acid glutamine, represents a class of ncAAs that can be utilized for this purpose.
The core of this technology relies on an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This pair functions independently of the host cell's endogenous translational machinery. The engineered aaRS is specifically designed to recognize the ncAA, in this case, a derivative of homoglutamine, and attach it to the orthogonal tRNA. This tRNA is engineered to recognize a unique codon, often a repurposed stop codon like UAG (amber) or a quadruplet codon, thereby directing the insertion of the ncAA at a specific site within the polypeptide chain during protein synthesis.
Research has demonstrated the successful incorporation of L-homoglutamine into proteins in bacterial expression systems. mdpi.com This is achieved by utilizing a specialized Lys-tRNA synthetase from Pyrococcus horikoshii that can recognize L-homoglutamine and charge it onto a tRNA that reads the quadruplet codon AGGA. mdpi.com The ability to introduce a beta-amino acid like a derivative of homoglutamine can impart unique structural features to the resulting protein. The altered backbone conformation can influence protein folding, stability, and interaction with other molecules.
The introduction of this compound or its deprotected form can lead to several enhanced properties in recombinant proteins, as detailed in the table below.
| Enhanced Property | Mechanism of Action | Potential Application |
| Increased Thermal Stability | The beta-amino acid backbone can introduce conformational constraints and new hydrogen bonding patterns, leading to a more stable protein structure at higher temperatures. | Development of industrial enzymes that can withstand harsh processing conditions. |
| Altered Catalytic Activity | The modified amino acid in the active site of an enzyme can change its substrate specificity or catalytic efficiency. | Creation of novel biocatalysts for specific chemical transformations. |
| Modified Binding Affinity | The unique side chain and backbone structure can alter the protein's interaction with its binding partners, such as other proteins, nucleic acids, or small molecules. | Engineering of therapeutic proteins with improved target binding and efficacy. |
| Enhanced Resistance to Proteolysis | The presence of a beta-amino acid in the polypeptide chain can disrupt the recognition sites for proteases, making the protein more resistant to degradation. bohrium.com | Increasing the in vivo half-life of therapeutic proteins. |
This precise control over protein composition opens up new avenues for creating proteins with novel functions and improved characteristics that are not achievable with the 20 canonical amino acids alone.
Engineering Antimicrobial Peptides (AMPs) with Improved Proteolytic Stability
Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their broad-spectrum activity and unique mechanism of action, which often involves membrane disruption. However, a significant hurdle in their clinical development is their susceptibility to proteolytic degradation by host and bacterial proteases, leading to a short in vivo half-life. The incorporation of non-canonical amino acids, particularly beta-amino acids like this compound, offers a robust strategy to overcome this limitation.
The introduction of a beta-amino acid into the peptide backbone fundamentally alters its structure in a way that is not recognized by standard proteases. bohrium.com Proteases have evolved to specifically recognize and cleave peptide bonds between L-alpha-amino acids. The altered stereochemistry and the additional carbon atom in the backbone of a beta-amino acid disrupt the canonical peptide structure, rendering the adjacent peptide bonds resistant to cleavage.
The strategic placement of this compound or other beta-amino acids within an AMP sequence can significantly enhance its proteolytic stability without compromising its antimicrobial activity. Research on various AMPs has shown that such modifications can lead to a dramatic increase in their half-life in the presence of proteases.
| Peptide Modification Strategy | Impact on Proteolytic Stability | Effect on Antimicrobial Activity | Reference Example |
| Single β-amino acid substitution | Increased resistance to specific proteases at the site of modification. | Activity is often retained or even enhanced, depending on the position of the substitution. | Incorporation of β-amino acids in aurein (B1252700) 1.2 analogues resulted in potent and selective antifungal peptides. bohrium.com |
| Multiple β-amino acid substitutions | Greatly enhanced global resistance to a broad range of proteases. | Can potentially alter the secondary structure and amphipathicity, requiring careful design to maintain activity. | Peptidomimetics of AMPs constructed from β-amino acids show improved metabolic stability. bohrium.com |
| α/β-peptide backbone | High resistance to proteolytic degradation due to the mixed backbone structure. | Can be designed to mimic the amphipathic structures of natural AMPs, thus preserving their membrane-disrupting capabilities. | α/β-peptide analogues of aurein 1.2 demonstrated improved stability and selectivity. bohrium.com |
By engineering AMPs with this compound, it is possible to create more robust therapeutic candidates with improved pharmacokinetic profiles, ultimately enhancing their potential for clinical applications against multidrug-resistant pathogens.
Creation of Live Bacterial Vaccines via Genetic Engineering
A novel and promising application of genetic code expansion involving non-canonical amino acids lies in the development of safer and more effective live attenuated bacterial vaccines. The core principle is to create a state of synthetic auxotrophy, where the bacterium's survival is strictly dependent on the external supply of a specific ncAA that is not found in the host organism.
By genetically modifying an essential bacterial gene to incorporate a unique codon (e.g., an amber stop codon) at a critical position, the bacterium can only produce the functional, full-length essential protein in the presence of the corresponding ncAA and its orthogonal translation system. When this engineered bacterium is administered as a vaccine, it can replicate for a limited time within the host, eliciting a robust immune response. However, as the externally supplied ncAA is not available in the host's tissues, the bacterium is unable to synthesize the essential protein and is eventually cleared, preventing a full-blown infection.
The use of an ncAA like a derivative of homoglutamine for this purpose offers a high level of biocontainment, as the likelihood of the bacterium finding this specific amino acid in the host environment is virtually zero. This approach represents a significant advancement over traditional attenuation methods, which can sometimes suffer from reversion to virulence.
| Biocontainment Strategy | Mechanism | Advantage over Traditional Attenuation |
| ncAA-Dependent Essential Gene | An essential bacterial protein is engineered to be functional only when a specific ncAA is incorporated. The bacterium is grown in media supplemented with the ncAA. | Extremely low probability of reversion to virulence, as the bacterium would need to independently acquire both the ncAA and the machinery to incorporate it. nih.gov |
| Synthetic Auxotrophy | The bacterium's viability is made dependent on an externally supplied ncAA. nih.gov | The attenuating condition is absolute and not "leaky," providing a more reliable safety profile. The level of attenuation can be precisely controlled. |
This genetic engineering strategy allows for the creation of live vaccines that are both highly immunogenic and have a superior safety profile. The ability to control the viability of the vaccine strain with precision by withholding a non-natural component like this compound is a powerful tool in modern vaccine design.
Contributions to Biochemical and Biological Pathway Studies
Research in Neurotransmitter Pathways and Neurological Disorders
While direct research specifically utilizing Boc-L-beta-Homoglutamine in neurotransmitter pathway studies is not extensively documented in publicly available literature, its structural similarity to glutamate (B1630785), a major excitatory neurotransmitter, suggests its potential as a valuable tool in neuroscience research. The introduction of its deprotected form, L-beta-Homoglutamine, into peptide sequences allows for the creation of peptidomimetics that could interact with receptors and enzymes involved in neurotransmission.
The general strategy involves the synthesis of peptide analogs of neuroactive peptides or enzyme substrates. By replacing a natural amino acid with L-beta-Homoglutamine, researchers can probe the structural requirements for binding and activity. For instance, peptides designed to interact with glutamate receptors could be modified to understand the impact of an altered backbone structure on receptor activation or inhibition. Such studies are crucial in the investigation of neurological disorders where glutamate signaling is dysregulated.
Below is a hypothetical representation of research findings that could be generated from such studies, illustrating the potential impact of an L-beta-Homoglutamine substitution on receptor binding affinity.
| Peptide Analog | Modification | Target Receptor | Binding Affinity (Ki, nM) - Hypothetical Data | Functional Assay Result - Hypothetical Data |
|---|---|---|---|---|
| Native Peptide X | None | Glutamate Receptor Subtype A | 50 | Agonist |
| Analog 1 | Replacement of Glutamate with L-beta-Homoglutamine | Glutamate Receptor Subtype A | 150 | Partial Agonist |
| Analog 2 | Replacement of another residue with L-beta-Homoglutamine | Glutamate Receptor Subtype A | 75 | Agonist |
Exploration of Enzymatic Activities and Protein Interactions through Selective Incorporation
The selective incorporation of unnatural amino acids like L-beta-Homoglutamine, facilitated by the use of its Boc-protected form, is a powerful technique for studying enzymatic activities and protein-protein interactions. The altered stereochemistry and backbone length of beta-amino acids can influence the conformation of the peptide, which in turn can affect its interaction with enzymes and other proteins.
For example, if a native peptide is a substrate for a particular protease, replacing a key amino acid with L-beta-Homoglutamine can render the peptide resistant to cleavage. This can help in identifying the specific recognition sites of the enzyme and in designing enzyme inhibitors. Similarly, in the context of protein-protein interactions, incorporating L-beta-Homoglutamine into a peptide that mimics a binding epitope can help to stabilize a particular conformation, potentially leading to enhanced binding affinity or altered binding specificity. Peptidomimetics containing beta-amino acids are often explored as inhibitors of protein-protein interactions. nih.gov
The following table provides a hypothetical illustration of how the incorporation of L-beta-Homoglutamine could be used to study enzyme kinetics.
| Peptide Substrate | Modification | Enzyme | Enzymatic Cleavage Rate (kcat/Km, M⁻¹s⁻¹) - Hypothetical Data | Inhibition Constant (Ki, µM) - Hypothetical Data |
|---|---|---|---|---|
| Native Substrate Y | None | Protease Z | 10,000 | N/A |
| Analog 3 | Replacement of cleavage site residue with L-beta-Homoglutamine | Protease Z | 500 | 50 |
| Analog 4 | Replacement of non-cleavage site residue with L-beta-Homoglutamine | Protease Z | 8,000 | N/A |
Advanced Analytical and Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance for Ugi products)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including the products derived from multicomponent reactions like the Ugi reaction where "Boc-L-beta-Homoglutamine" can serve as the carboxylic acid component. The resulting Ugi products, which are typically complex α-acetamido carboxamides, possess multiple stereocenters and functional groups, making NMR an essential tool for their characterization. nih.gov
In a typical Ugi reaction involving "this compound," an amine, a ketone or aldehyde, and an isocyanide, the resulting product will have a characteristic set of NMR signals. Both ¹H and ¹³C NMR spectra provide a wealth of information for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of a Ugi product derived from "this compound" would exhibit distinct signals corresponding to the various structural motifs. Key expected resonances would include:
Signals for the protons of the tert-butoxycarbonyl (Boc) protecting group, typically appearing as a singlet around 1.4 ppm.
A series of multiplets in the aliphatic region corresponding to the protons of the beta-homoglutamine backbone.
Resonances for the newly formed α-amino acid residue, including the α-proton.
Signals corresponding to the specific amine, aldehyde/ketone, and isocyanide components used in the reaction.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Characteristic signals would include:
The carbonyl carbons of the amide and carbamate (B1207046) groups.
The quaternary carbon and methyl carbons of the Boc group.
Resonances for the carbons of the beta-homoglutamine side chain and the other components of the Ugi product.
The analysis of coupling patterns in ¹H NMR and the chemical shifts in both ¹H and ¹³C NMR allow for the complete assignment of the molecule's structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for more complex structures to establish connectivity between protons and carbons. nih.gov
| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Boc (tert-butyl) | ~1.4 (s, 9H) | ~80 (quaternary C), ~28 (methyl C) |
| Amide NH | Variable, typically 5-9 | - |
| Alpha-protons | ~4-5 | ~50-60 |
| Backbone CH, CH₂ | ~1.5-3.0 | ~20-40 |
| Carbonyls (Amide, Boc) | - | ~170-175 |
This table presents generalized expected chemical shift ranges for Ugi products containing a Boc-protected amino acid moiety. Actual values can vary depending on the specific structure and solvent.
Chromatographic Applications in Complex Mixture Analysis (e.g., Analytical Chemistry)
Chromatographic techniques are fundamental in analytical chemistry for the separation, identification, and quantification of individual components within a complex mixture. researchgate.net For "this compound" and its reaction products, High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool. nih.gov
Given the chiral nature of "this compound," chiral chromatography is often necessary to separate its enantiomers or the diastereomers of its derivatives. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of Boc-protected amino acids.
Method development in HPLC for the analysis of mixtures containing "this compound" would involve the optimization of several parameters:
Stationary Phase: Chiral stationary phases (CSPs) based on macrocyclic glycopeptides are effective for the enantiomeric resolution of N-blocked amino acids. sigmaaldrich.com For Boc-protected amino acids, reversed-phase conditions are often suitable on these columns. sigmaaldrich.com
Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is critical for achieving good separation. The pH of the aqueous phase can also influence the retention and selectivity.
Detection: UV detection is commonly used for compounds containing chromophores. While the Boc group itself does not have a strong chromophore, the amide bonds in peptides or Ugi products, or other aromatic moieties incorporated in the molecule, can be detected. For more universal detection or for structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS).
The application of these chromatographic methods is crucial in various stages of research, including:
Monitoring the progress of a reaction involving "this compound."
Assessing the purity of the synthesized products.
Isolating specific stereoisomers for further biological or chemical studies.
| Chromatographic Method | Stationary Phase Example | Mobile Phase Example | Application |
| Chiral HPLC | Macrocyclic glycopeptide-based (e.g., Teicoplanin) | Acetonitrile/Ammonium trifluoroacetate (B77799) buffer | Enantiomeric separation of Boc-protected beta-homoamino acids |
| RP-HPLC | C18 | Water/Acetonitrile with 0.1% TFA | Purity analysis of Ugi reaction products |
| LC-MS | C18 | Water/Methanol with formic acid | Identification and quantification in complex mixtures |
This table provides illustrative examples of chromatographic conditions that could be applied to the analysis of "this compound" and its derivatives.
Future Directions and Emerging Research Areas
Rational Design of Novel Peptidomimetics and Beta-Peptide Foldamers
The design of peptidomimetics, compounds that mimic the structure and function of natural peptides, is a key strategy in drug discovery to overcome the limitations of native peptides, such as poor stability and bioavailability. Boc-L-beta-homoglutamine serves as a crucial component in the synthesis of peptidomimetics, where the incorporation of a β-amino acid can induce specific secondary structures and increase resistance to enzymatic degradation. researchgate.net
The Boc protecting group is instrumental in the stepwise synthesis of these complex molecules on a solid support. nih.gov Researchers can rationally design peptidomimetics containing this compound to target a variety of biological processes. For instance, the synthesis of peptidomimetics based on a thiazolidine moiety has been explored for the creation of conformationally constrained structures that can mimic β-turns, which are critical for many protein-protein interactions. researchgate.net
Furthermore, this compound is a valuable precursor for the synthesis of beta-peptide foldamers. These are oligomers of β-amino acids that can adopt stable, predictable secondary structures, such as helices, similar to α-peptides. nih.gov These foldamers are of significant interest because they are generally resistant to proteases. The ability to form stable helical structures allows for the design of beta-peptides that can mimic the α-helical domains of proteins, enabling the disruption of protein-protein interactions that are implicated in various diseases. nih.gov The specific side chain of homoglutamine can be exploited to create specific interactions with biological targets.
Key Strategies in Peptidomimetic and Foldamer Design
| Strategy | Description | Relevance of this compound |
|---|---|---|
| Backbone Modification | Altering the peptide backbone to improve stability and conformational properties. | Incorporation of the β-amino acid structure of homoglutamine introduces a different backbone geometry compared to α-amino acids. |
| Conformational Constraint | Introducing structural elements that limit the flexibility of the molecule to favor a bioactive conformation. | The β-amino acid backbone can induce specific turns and helical structures. |
| Side Chain Modification | Altering the side chains to enhance binding affinity and specificity. | The glutamine side chain can be modified to explore a range of interactions with the target. |
| Secondary Structure Mimicry | Designing molecules that mimic secondary structures of proteins like α-helices and β-sheets. | Beta-peptides containing homoglutamine can be designed to form stable helical foldamers. |
Expanding the Scope of Genetic Code Expansion for Therapeutic Applications
Genetic code expansion is a powerful technology that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living organisms. nih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (often a stop codon) and inserts the desired ncAA. nih.gov While the direct incorporation of this compound using this method has not been extensively reported, the principles of genetic code expansion suggest its feasibility.
The incorporation of amino acids with protecting groups, such as Boc-lysine, has been demonstrated, paving the way for the potential incorporation of this compound. mdpi.com This would allow for the production of proteins with a site-specifically installed beta-amino acid, which could then be deprotected and modified further. This technique could be used to:
Introduce novel functionalities: The unique side chain and backbone structure of beta-homoglutamine could confer novel properties to proteins, such as enhanced stability or altered binding affinities.
Create therapeutic proteins: Proteins containing beta-amino acids could have improved pharmacokinetic profiles due to their resistance to proteolysis.
Probe protein structure and function: The site-specific insertion of a beta-amino acid can be used to study the effects of local structural perturbations on protein function.
The ribosomal incorporation of cyclic β-amino acids has been demonstrated, suggesting that the translational machinery can accommodate β-amino acids under certain conditions. rsc.org Further research in this area could lead to the development of robust methods for the efficient incorporation of a wider range of β-amino acids, including this compound, into proteins for therapeutic and research purposes. nih.govresearchgate.net
Integration with Artificial Intelligence and Automated Synthesis for Drug Discovery
The convergence of artificial intelligence (AI) and automated synthesis is revolutionizing the field of drug discovery. AI algorithms can be used to design novel molecules with desired properties, and automated synthesis platforms can then rapidly produce these compounds for testing. This integrated approach can significantly accelerate the discovery and optimization of new drug candidates.
In the context of this compound, AI could be employed to:
Design novel peptidomimetics: AI models can learn from existing data to design new peptidomimetics incorporating this compound with predicted improvements in binding affinity, selectivity, and pharmacokinetic properties.
Predict optimal foldamer sequences: AI can be used to predict the folding behavior of beta-peptide sequences containing this compound, enabling the design of foldamers with specific three-dimensional structures.
Optimize synthetic routes: AI can analyze vast amounts of chemical reaction data to propose the most efficient synthetic routes for complex molecules derived from this compound.
AI and Automation in this compound Research
| Technology | Application | Potential Impact |
|---|---|---|
| Machine Learning | Predicting the biological activity and properties of novel this compound derivatives. | Faster identification of promising drug candidates. |
| Generative Models | Designing entirely new molecular structures incorporating the this compound scaffold. | Exploration of novel chemical space for drug discovery. |
| Robotic Synthesis | Automating the chemical synthesis of designed compounds. | Increased speed and efficiency of compound production. |
| High-Throughput Screening | Rapidly testing the biological activity of synthesized derivatives. | Faster identification of lead compounds. |
Exploration of New Biological Targets and Pathways for this compound Derivatives
Derivatives of β-amino acids have shown a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netmdpi.com The incorporation of this compound into various molecular scaffolds provides an opportunity to explore new biological targets and pathways.
Research into heterocyclic compounds containing a β-amino acid moiety has revealed their potential as inhibitors of enzymes like anaplastic lymphoma kinase (ALK) and as modulators of various receptors. mdpi.com By using this compound as a starting material, medicinal chemists can synthesize a diverse library of derivatives to screen against a wide array of biological targets.
The unique structural features of β-amino acids can lead to novel binding modes and interactions with proteins that are not accessible to α-amino acids. This opens up the possibility of targeting proteins that have been considered "undruggable" with traditional small molecules. Future research will likely focus on:
Screening libraries of this compound derivatives against panels of kinases, proteases, and other enzymes implicated in disease.
Investigating the potential of these derivatives to modulate protein-protein interactions within specific signaling pathways.
Exploring their use as probes to study the function of specific biological targets.
The versatility of this compound as a building block, combined with advances in synthetic chemistry and biological screening, will undoubtedly lead to the discovery of new therapeutic agents and a deeper understanding of complex biological systems.
Q & A
Q. How can researchers leverage spectral libraries to characterize this compound derivatives?
Q. Tables
| Analytical Technique | Key Parameters | Application Example | Reference |
|---|---|---|---|
| HPLC | C18 column, 0.1% TFA, 1 mL/min | Purity assessment of crude synthesis product | |
| NMR (1H) | 600 MHz, DMSO-d6, δ 1.4 (Boc tert-butyl) | Confirmation of Boc-group retention | |
| ESI-MS | Positive mode, m/z 304.3 [M+H]+ | Molecular weight verification |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
